molecular formula C16H16ClNO3 B1362021 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide CAS No. 38008-37-6

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide

Cat. No. B1362021
CAS RN: 38008-37-6
M. Wt: 305.75 g/mol
InChI Key: GHBPTAMJWPTNFZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a chemical compound with the CAS Number: 38008-37-6 . It has a molecular weight of 305.76 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) . The molecular formula is C16H16ClNO3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass is 213.0556563 g/mol .

Scientific Research Applications

Metabolic Pathways and Liver Microsome Metabolism

Research conducted by Coleman, Linderman, Hodgson, and Rose (2000) on chloroacetamide herbicides, including compounds similar to 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, has highlighted the metabolic pathways and carcinogenic potentials of these herbicides. They found that these compounds involve complex metabolic activation pathways leading to DNA-reactive products, with specific metabolites produced in human and rat liver microsomes. This research provides insight into the metabolic processes and potential risks associated with chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, including derivatives of this compound. This research is crucial for understanding the metabolism and mode of action of these herbicides, as it facilitates studies with high specific activity (Latli & Casida, 1995).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study by Rani, Pal, Hegde, and Hashim (2014) explored the synthesis of 2-(substituted phenoxy)acetamide derivatives for potential therapeutic applications. They discovered that certain derivatives exhibit significant anticancer, anti-inflammatory, and analgesic activities. This suggests that this compound and its derivatives could be promising candidates for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Properties

Fuloria, Singh, Yar, and Ali (2009) investigated the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from this compound. Their findings indicated that these compounds possess notable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).

Chemical Synthesis and Characterization

Nikonov, Sterkhova, Lazarev, Albanov, and Lazareva (2016) conducted a study on the synthesis and structural characterization of N-(2-hydroxyphenyl)acetamide derivatives, including compounds structurally related to this compound. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBPTAMJWPTNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368919
Record name 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38008-37-6
Record name 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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